molecular formula C11H14N2OS B055737 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole CAS No. 120165-52-8

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole

Cat. No.: B055737
CAS No.: 120165-52-8
M. Wt: 222.31 g/mol
InChI Key: HUVORRPTACOVPT-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

120165-52-8

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-5-6(2)9(14-4)7(3)10-8(5)13-11(12)15-10/h1-4H3,(H2,12,13)

InChI Key

HUVORRPTACOVPT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C

Synonyms

2-Benzothiazolamine,6-methoxy-4,5,7-trimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 1-amino-4-methoxy-2,3,5-trimethylbenzene was dissolved in 1,000 ml of acetic acid and 50 ml of water. Then 212 g of potassium thiocyanate was added to the solution at room temperature. The reaction mixture was cooled with ice and 37.5 ml of bromine was added dropwise thereto, followed by stirring for 30 minutes. The reaction mixture was neutralized with a 1N aqueous solution of sodium hydroxide. The insoluble matters thus formed were separated by filtering and washed with water. After recrystallizing from methanol/tetrahydrofuran, 123 g of the title compound was obtained.
Quantity
100 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
212 g
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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